molecular formula C12H15ClN2O3S B2809645 1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride CAS No. 1410793-13-3

1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride

Cat. No. B2809645
CAS RN: 1410793-13-3
M. Wt: 302.77
InChI Key: PYIJEOPNEUVOJC-UHFFFAOYSA-N
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Description

1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C12H15ClN2O3S and its molecular weight is 302.77. The purity is usually 95%.
BenchChem offers high-quality 1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • A study by 郭瓊文 (2006) involved synthesizing derivatives of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as thrombin-receptor antagonists. This included reactions with thionyl chloride and subsequent formation of compounds like 3-(1-Benzyl-1H-indazol-3-yl)benzamide, which showed selective anti-proliferatory activities for specific cancer cells (郭瓊文, 2006).

Synthesis Techniques

  • Wayne E. Conrad et al. (2011) explored the Davis-Beirut reaction to yield N(1),N(2)-disubstituted-1H-indazolones, a diverse set of compounds poised for diversification, highlighting the synthetic utility of these compounds in creating a variety of electrophiles (Conrad, Fukazawa, Haddadin, & Kurth, 2011).

Anti-Inflammatory Properties

Catalytic Synthesis

  • The work by Yanhong Jiang and Chaoguo Yan (2016) illustrates the use of indium chloride as a Lewis acid catalyst in synthesizing functionalized 2-((oxoindolin-3-yl)-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamides, showcasing the role of catalysis in the synthesis of complex organic compounds (Jiang & Yan, 2016).

Novel Synthesis Approaches

  • Meina Liu et al. (2013) demonstrated the nucleophilic thiol-Michael chemistry for synthesizing mono- and di-functional exo-7-oxanorbornenes, further expanding the versatility of 1H-indazole-based compounds in creating hyperbranched polymers (Liu, Tan, Burford, & Lowe, 2013).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c13-12(16)11-9-3-1-2-4-10(9)15(14-11)8-5-6-19(17,18)7-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIJEOPNEUVOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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